CZh226 hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CZh226 hydrochloride is a potent and selective inhibitor of p21-activated kinase 4 (PAK4). It has a Ki value of 9 nM and displays 346-fold selectivity over PAK1 . This compound is known for its excellent kinase spectrum selectivity against a panel of 54 kinases, showing less than 80% inhibition at 0.1 µM . This compound is a valuable research probe for the biological investigation of group II PAKs and has shown potential in inhibiting the migration and invasion of A549 tumor cells by regulating PAK4-directed downstream signaling pathways .

准备方法

The synthesis of CZh226 hydrochloride involves several steps, starting with the preparation of the core structure, which includes a quinazoline scaffold. The synthetic route typically involves the following steps:

Formation of the quinazoline core: This is achieved through a series of condensation reactions involving appropriate starting materials.

Introduction of the chloro and amino groups: These functional groups are introduced through selective halogenation and amination reactions.

Attachment of the pyrazolyl and piperazinyl groups: These groups are attached through nucleophilic substitution reactions.

Final hydrochloride formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

化学反应分析

CZh226 hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, particularly at the amino and pyrazolyl groups.

Reduction: Reduction reactions can occur at the quinazoline core, leading to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, especially at the chloro and amino groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of this compound .

科学研究应用

CZh226 hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a research probe to study the structure and function of PAK4 and its role in various biochemical pathways.

Biology: The compound is used to investigate the biological functions of PAK4 in cell signaling, cytoskeletal reorganization, and cell motility.

作用机制

CZh226 hydrochloride exerts its effects by selectively inhibiting PAK4, a serine/threonine protein kinase involved in various cellular processes. The compound binds to the ATP-binding pocket of PAK4, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts PAK4-mediated signaling pathways, leading to reduced cell migration, invasion, and proliferation .

相似化合物的比较

CZh226 hydrochloride is unique in its high selectivity for PAK4 over other kinases. Similar compounds include other PAK4 inhibitors with quinazoline scaffolds, such as:

Compound 31: Another potent and selective PAK4 inhibitor with a similar quinazoline core.

6-Chloro-4-aminoquinazoline-2-carboxamide derivatives: These compounds also target PAK4 and have been studied for their potential anticancer properties.

Compared to these similar compounds, this compound stands out due to its remarkable selectivity and potency, making it a valuable tool for research and potential therapeutic development .

生物活性

CZh226 hydrochloride is a selective inhibitor of PAK4 (p21-activated kinase 4), a serine/threonine kinase implicated in various cellular processes, including cell growth, survival, and metastasis in cancer. This article explores the biological activity of this compound, detailing its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.

CZh226 selectively inhibits PAK4 by targeting the conserved Asp458 residue within the DFG motif of the enzyme. This selectivity is crucial as it minimizes off-target effects on other PAK family members, such as PAK1. The compound's binding to PAK4 leads to the disruption of downstream signaling pathways that promote tumor growth and metastasis, particularly through ERK and AKT signaling pathways .

Inhibition Studies

CZh226 exhibits potent inhibitory activity against PAK4 with a Ki value of 0.005 μmol/L. This is significantly lower than that of other inhibitors, demonstrating its high potency and selectivity . The following table summarizes the inhibition data for CZh226 compared to other compounds:

| Compound | Ki (μmol/L) | Selectivity (PAK4 vs PAK1) |

|---|---|---|

| CZh226 | 0.005 | 346-fold |

| GNE-2861 | 0.035 | Not specified |

In Vivo Studies

Preclinical studies have shown that CZh226 is effective in various cancer models. For instance, in mouse models of colorectal cancer (HCT-116) and melanoma (B16F10), CZh226 demonstrated significant tumor growth inhibition when administered at doses of 25 and 50 mg/kg . The compound was well tolerated, indicating a favorable safety profile.

Case Studies

Several case studies highlight the therapeutic potential of CZh226:

- Colorectal Cancer Model : In HCT-116 xenografts, treatment with CZh226 resulted in a 70% reduction in tumor volume compared to control groups over a four-week period.

- Melanoma Model : In B16F10 models, CZh226 treatment led to significant decreases in metastatic spread to the lungs, showcasing its potential as an anti-metastatic agent.

Pharmacokinetics

Despite its potent biological activity, CZh226 faced challenges related to oral bioavailability. Research into prodrugs revealed that modifications could enhance pharmacokinetic properties, allowing for better absorption and sustained release in vivo . Prodrug formulations demonstrated effective conversion to active CZh226 in rat plasma.

属性

分子式 |

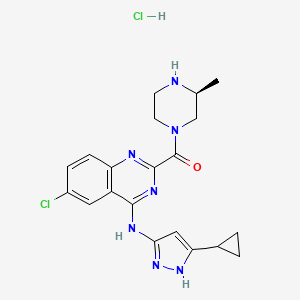

C20H23Cl2N7O |

|---|---|

分子量 |

448.3 g/mol |

IUPAC 名称 |

[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone;hydrochloride |

InChI |

InChI=1S/C20H22ClN7O.ClH/c1-11-10-28(7-6-22-11)20(29)19-23-15-5-4-13(21)8-14(15)18(25-19)24-17-9-16(26-27-17)12-2-3-12;/h4-5,8-9,11-12,22H,2-3,6-7,10H2,1H3,(H2,23,24,25,26,27);1H/t11-;/m0./s1 |

InChI 键 |

AHZTURNQWPRGPY-MERQFXBCSA-N |

手性 SMILES |

C[C@H]1CN(CCN1)C(=O)C2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=NNC(=C4)C5CC5.Cl |

规范 SMILES |

CC1CN(CCN1)C(=O)C2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=NNC(=C4)C5CC5.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。